Dimethyl 5-{[(phenylcarbonyl)carbamothioyl]amino}benzene-1,3-dicarboxylate
Overview
Description
Dimethyl 5-{[(phenylcarbonyl)carbamothioyl]amino}benzene-1,3-dicarboxylate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzene ring substituted with dimethyl ester groups and a phenylcarbonyl carbamothioyl amino group. Its distinct chemical properties make it a subject of interest in synthetic chemistry, pharmaceuticals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-{[(phenylcarbonyl)carbamothioyl]amino}benzene-1,3-dicarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 5-amino-1,3-benzenedicarboxylic acid with phenyl isothiocyanate to form the intermediate product. This intermediate is then esterified using dimethyl sulfate under basic conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and controlled reaction environments is crucial to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-{[(phenylcarbonyl)carbamothioyl]amino}benzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles like amines or thiols replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amide or thioester derivatives.
Scientific Research Applications
Dimethyl 5-{[(phenylcarbonyl)carbamothioyl]amino}benzene-1,3-dicarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Dimethyl 5-{[(phenylcarbonyl)carbamothioyl]amino}benzene-1,3-dicarboxylate involves its interaction with specific molecular targets. The phenylcarbonyl carbamothioyl group can form strong hydrogen bonds and hydrophobic interactions with proteins, potentially inhibiting their function. This compound may also interfere with cellular pathways by binding to key enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 5-[(benzoylamino)carbonothioyl]amino]isophthalate
- Dimethyl 5-[(1,3-benzodioxol-5-ylcarbonyl)amino]isophthalate
- Dimethyl 5-bromobenzene-1,3-dicarboxylate
Uniqueness
Dimethyl 5-{[(phenylcarbonyl)carbamothioyl]amino}benzene-1,3-dicarboxylate stands out due to its specific functional groups, which confer unique reactivity and binding properties. Compared to similar compounds, it offers a distinct combination of stability and versatility, making it valuable in various applications .
Properties
IUPAC Name |
dimethyl 5-(benzoylcarbamothioylamino)benzene-1,3-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S/c1-24-16(22)12-8-13(17(23)25-2)10-14(9-12)19-18(26)20-15(21)11-6-4-3-5-7-11/h3-10H,1-2H3,(H2,19,20,21,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBABNAESQBIJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC=CC=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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